

Structural basis of Pomotrelvir binding to SARS-CoV-2 main protease

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An In-depth Technical Guide on the Structural Basis of **Pomotrelvir** Binding to SARS-CoV-2 Main Protease

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, responsible for processing viral polyproteins into functional units required for replication. [1][2][3][4][5][6][7] Its critical role and high conservation across coronaviruses make it a prime target for antiviral drug development.[1][4][5][6][8] **Pomotrelvir** (also known as PBI-0451) is a novel, orally active, competitive inhibitor of the SARS-CoV-2 main protease.[1][2][9] Developed by Pardes Biosciences, it was designed through structure-based methods to be a potent and selective antiviral agent.[1][10] This document provides a detailed technical overview of the structural interactions, binding kinetics, and experimental methodologies used to characterize the binding of **Pomotrelvir** to the SARS-CoV-2 Mpro.

Structural Basis of Interaction

The co-crystal structure of **Pomotrelvir** bound to the SARS-CoV-2 Mpro has been resolved at a resolution of 2.15 Å.[1][10] The analysis reveals that **Pomotrelvir** binds to the active site located in the cleft between domains I and II of the protease.[11]

A key feature of this interaction is the formation of a covalent adduct between the nitrile "warhead" of **Pomotrelvir** and the catalytic cysteine residue (Cys145) of Mpro.[1] This results in a thioimidate with a carbon-sulfur (C-S) bond distance of 1.79 Å, effectively and reversibly



inhibiting the enzyme's proteolytic activity.[1][10] This mechanism of covalent modification of the catalytic cysteine is a hallmark of many Mpro inhibitors.[1][4][12] The inhibitor occupies the S1, S2, and S4 subsites of the protease's substrate-binding pocket.[11]

Quantitative Data

The efficacy and selectivity of **Pomotrelvir** have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of Pomotrelvir against

Coronavirus Main Proteases

Virus Strain	IC50 (nM)
SARS-CoV-2 (WT)	24[1][9]
SARS-CoV-2 (P132H)	34[1]
SARS-CoV	379[1]
MERS-CoV	134[1]
CoV-229E	61[1]
CoV-OC43	114[1]
CoV-HKU1	185[1]
CoV-NL63	114[1]

Table 2: Inhibitory Activity and Selectivity of Pomotrelvir against Human Proteases



Protease	Κι (μΜ)	Selectivity Fold (> vs. SARS-CoV-2 Mpro K ₁ of 2.7 nM)
Cathepsin S	0.445	165[1]
Cathepsin K	0.289	107[1]
Cathepsin B	1.27	470[1]
Cathepsin L	7.4	2,740[1]
Caspase-2, Chymotrypsin C, Elastase, Thrombin	> 100	> 37,000[1]
Caspase 3, Calpain 1, Cathepsin D, Dipeptidyl peptidase IV	> 30	> 11,000[1]

Table 3: Antiviral Activity of Pomotrelvir in Cell-Based

Assays

Cell Line <i>l</i> Assay Type	Virus	EC ₅₀ (nM)	СС50 (µМ)	Selectivity Index (CC50/EC50)
iPS-AT2 cells	SARS-CoV-2	36[10]	>90	>500[10]
A549-hACE2 cells (NLuc Assay)	SARS-CoV-2	23[10]	>90	>500[10]
Huh7 cells (Replicon Assay)	SARS-CoV-2	36[10]	>90	>500[10]
Infectious Virus CPE Assay	CoV-229E	180[1][10]	>10	>56[10]
Infectious Virus CPE Assay	CoV-OC43	380[1][10]	>30	>79[10]



Table 4: Crystallographic Data for Pomotrelvir-SARS-

CoV-2 Mpro Complex

Parameter	Value
Data collection	
Resolution (Å)	2.15[1]
Refinement	
R-work / R-free	Data not available in search results
No. of non-hydrogen atoms	Data not available in search results
Bond Analysis	
Covalent C-S distance (Å)	1.79[1][10]

Experimental Protocols SARS-CoV-2 Mpro Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the main protease.

- Assay Components: The reaction mixture typically includes recombinant SARS-CoV-2 Mpro enzyme (e.g., 3 nM), a fluorogenic substrate peptide (e.g., 1 μM of FAM-TSAVLQSGFRK-NH2), and the test inhibitor (Pomotrelvir) at varying concentrations.[1][13]
- Reaction Initiation and Incubation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The components are incubated at a controlled temperature.
- Detection: The cleavage of the substrate by Mpro is measured over time. A common method is microfluidic capillary electrophoresis, which separates the cleaved product from the intact substrate.[1][13]
- Data Analysis: Progress curves are generated by plotting the percentage of substrate conversion against time.[13] The initial reaction velocities are determined from these curves.
- Parameter Calculation: To determine the inhibition constant (Ki), data are globally fitted to the Morrison equation.[1][13] An alpha factor significantly greater than 1 is indicative of a



competitive inhibition model.[1][13] For IC₅₀ values, endpoint assays are performed, and the inhibitor concentration that reduces enzyme activity by 50% is calculated.

Protein Expression and Crystallography

This protocol outlines the steps to determine the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

- Protein Expression and Purification: The gene for SARS-CoV-2 Mpro is cloned into an
 expression vector and transformed into a suitable host, such as E. coli.[14] The protein is
 overexpressed, often induced by IPTG, and then purified using chromatography techniques
 to achieve high purity.[14]
- Crystallization:
 - Complex Formation: The purified Mpro (e.g., at 5 mg/mL) is incubated with the inhibitor
 (Pomotrelvir) to allow complex formation.[15]
 - Screening: Crystallization conditions are screened using techniques like sitting-drop or hanging-drop vapor diffusion.[15] This involves mixing the protein-inhibitor solution with various precipitant solutions from commercial screens (e.g., Morpheus® or ProPlex® kits).
 [15]
 - Crystal Growth: Crystals typically appear within a few hours to days.[15]
- · X-ray Diffraction Data Collection:
 - Cryo-protection: Crystals are flash-frozen in liquid nitrogen to prevent radiation damage during data collection.[15]
 - Data Collection: X-ray diffraction data is collected at a synchrotron light source.[8][16]
- Structure Determination and Refinement: The collected diffraction data is processed to determine the three-dimensional electron density map of the protein-inhibitor complex. The atomic model is then built into this map and refined to yield the final crystal structure.

Cell-Based Antiviral Assays



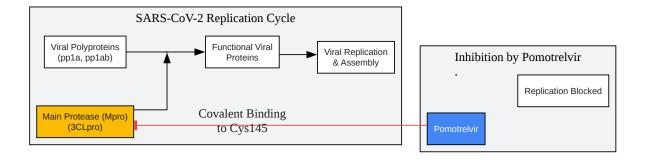
These assays determine the efficacy of the inhibitor in a cellular context.

- Cell Culture: Host cells susceptible to SARS-CoV-2 infection (e.g., A549-hACE2, iPS-AT2, or Huh7) are cultured in appropriate media.[10]
- Infection and Treatment: Cells are infected with SARS-CoV-2 (or a replicon system) and simultaneously treated with various concentrations of **Pomotrelvir**.[10]
- Quantification of Viral Replication: After an incubation period (e.g., 48 hours), the extent of viral replication is measured.[9] Methods include:
 - Luciferase Assay: Using a virus engineered to express a reporter like NanoLuc (NLuc),
 where luminescence is proportional to viral replication.[10]
 - qRT-PCR: Quantifying viral RNA levels.[10]
 - Cytopathic Effect (CPE) Assay: Measuring the virus-induced cell death, where a reduction in CPE indicates antiviral activity.[1][17]
- Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of Pomotrelvir to measure its toxicity (CC₅₀) by assessing cell viability.[1]
- Data Analysis: The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) are calculated from dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is determined to assess the therapeutic window.

Visualizations

Mechanism of Action of Pomotrelvir



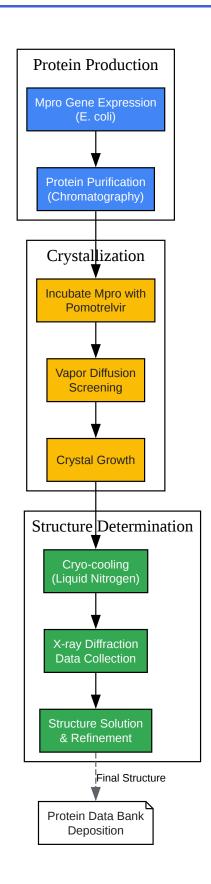


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Caption: **Pomotrelvir** covalently binds to the catalytic cysteine of Mpro, blocking polyprotein cleavage.

Experimental Workflow for Mpro-Inhibitor Co-crystallization



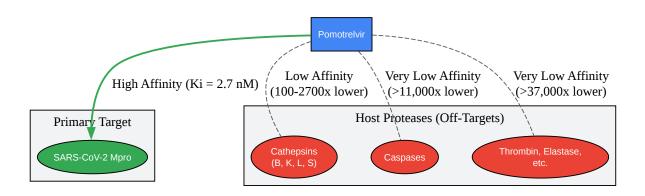


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Caption: Workflow for determining the co-crystal structure of SARS-CoV-2 Mpro with an inhibitor.

Selectivity Profile of Pomotrelvir



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Caption: **Pomotrelvir** demonstrates high selectivity for viral Mpro over key human proteases.

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